Cas no 455-18-5 (4-(Trifluoromethyl)benzonitrile)

4-(Trifluoromethyl)benzonitrile is a versatile aromatic nitrile compound featuring a trifluoromethyl substituent at the para position. Its electron-withdrawing trifluoromethyl group enhances reactivity, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound serves as a key intermediate in the preparation of fluorinated heterocycles, ligands, and bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The strong electron-deficient nature of the trifluoromethyl group also facilitates the study of electronic effects in reaction mechanisms. Suitable for use in research and industrial settings, it is handled with standard safety precautions for nitrile compounds.
4-(Trifluoromethyl)benzonitrile structure
455-18-5 structure
Product Name:4-(Trifluoromethyl)benzonitrile
CAS No:455-18-5
MF:C8H4F3N
MW:171.119272232056
MDL:MFCD00001826
CID:37509
PubChem ID:24851784
Update Time:2025-06-30

4-(Trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)benzonitrile
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-P-TOLUNITRILE
    • PARA-TRIFLUOROMETHYL-BENZONITRILE
    • PTF-CN
    • P-TRIFLUOROMETHYLBENZONITRILE
    • trifluoro-p-tolunitrile
    • 4-(trifluoromethyl)-benzonitril
    • alpha,alpha,alpha-Trifluoro-p-toluonitrile
    • Benzonitrile, 4-(trifluoromethyl)-
    • Benzonitrile, p-(trifluoromethyl)-
    • p-Cyanobenzotrifluoride
    • p-Tolunitrile, alpha,alpha,alpha-trifluoro-
    • 4-Cyanobenzotrifloride
    • alpha,alpha,alpha-trifluoro-4-toluonitrile
    • 4-(TRIFLUOROMETHYL)-PHENYL CYANIDE
    • à,à,à-trifluoro-p-tolunitrile
    • alpha,alpha,alpha-Trifluor-4-toluonitril
    • p-trifluoromethylbenonitrile
    • 4-(Trifluoromethyl)b
    • p-(Trifluoromethyl)benzonitrile
    • 4-Cyanobenzotrifluoride
    • α,α,α-Trifluoro-p-tolunitrile
    • FT-0616917
    • EN300-79421
    • 4-trifluoromethyl-benzonitrile
    • Q-200464
    • NSC88340
    • 4-Trifluoromethylbenzonitrile
    • DTXSID5060015
    • MFCD00001826
    • AC-4112
    • NS00042994
    • 4-(Trifluoromethyl)benzonitrile, 99%
    • 4-Trifluoromethylbenzoic acid nitrile
    • p-Tolunitrile,.alpha.,.alpha.-trifluoro-
    • BTVMVCIFEGIJBE-UHFFFAOYSA-N
    • AM61543
    • NSC-88340
    • 4-Trifluoromethylbenzonitrile (alpha,alpha,alpha-Trifluoro-p-tolunitrile)
    • PS-8691
    • 4-(trifluoromethyl)benzonitrile;4-Trifluoromethylbenzonitrile
    • AKOS008968242
    • p-Tolunitrile, .alpha.,.alpha.,.alpha.-trifluoro-
    • 455-18-5
    • EINECS 207-239-1
    • Z57899964
    • A,A,A-TRIFLUORO-P-TOLUNITRILE
    • .alpha.,.alpha.,.alpha.-Trifluoro-p-toluonitrile
    • NSC 88340
    • XZK6HN6CLT
    • A7168
    • F0001-1230
    • SCHEMBL524351
    • CS-W001930
    • Benzonitrile, 4-trifluoromethyl-
    • UNII-XZK6HN6CLT
    • 4-trifluoromethyl benzonitrile
    • 4-(Trifluoromethyl)benzonitrile,99.5%
    • BBL027357
    • DB-024075
    • STL374071
    • DTXCID9040423
    • FT03085
    • MDL: MFCD00001826
    • Inchi: 1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
    • InChI Key: DRNJIKRLQJRKMM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C#N)=CC=1)(F)F
    • BRN: 2046478

Computed Properties

  • Exact Mass: 171.03000
  • Monoisotopic Mass: 171.02958362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Colorless or yellowish solid
  • Density: 1.278 g/mL at 25 °C(lit.)
  • Melting Point: 39-41 °C (lit.)
  • Boiling Point: 81°C/20mmHg(lit.)
  • Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
  • Refractive Index: n20/D 1.4583(lit.)
  • PSA: 23.79000
  • LogP: 2.57708
  • Solubility: Insoluble in water
  • Sensitiveness: Lachrymatory

4-(Trifluoromethyl)benzonitrile Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H228,H302,H312,H332
  • Warning Statement: P210,P280
  • Hazardous Material transportation number:UN 1325 4.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-20/21/22
  • Safety Instruction: S36/37-S45
  • Hazardous Material Identification: Xn
  • Packing Group:III
  • Hazard Level:6.1
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22
  • HazardClass:4.1
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:Store at room temperature

4-(Trifluoromethyl)benzonitrile Customs Data

  • HS CODE:29269095
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(Trifluoromethyl)benzonitrile Production Method

4-(Trifluoromethyl)benzonitrile Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:455-18-5)Trifluoro-p-tolunitrile
Order Number:sfd22579
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:455-18-5)4-(Trifluoromethyl)benzonitrile
Order Number:A7168
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:33
Price ($):212.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:455-18-5)对三氟甲基苯腈
Order Number:LE5677420;LE9502
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com

4-(Trifluoromethyl)benzonitrile Related Literature

Additional information on 4-(Trifluoromethyl)benzonitrile

Introduction to 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5)

4-(Trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 455-18-5, is a significant organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the benzonitrile class, characterized by a benzene ring substituted with a nitrile group and a trifluoromethyl moiety. The presence of the trifluoromethyl group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The trifluoromethyl group, known for its electron-withdrawing properties, influences the electronic distribution of the molecule, making it highly suitable for further functionalization. This feature has positioned 4-(Trifluoromethyl)benzonitrile as a key building block in the synthesis of various pharmacologically active compounds. Its applications span across multiple domains, including drug discovery, material science, and specialty chemical manufacturing.

In recent years, 4-(Trifluoromethyl)benzonitrile has garnered attention in medicinal chemistry due to its role in developing novel therapeutic agents. The trifluoromethyl substitution is particularly valued for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers have leveraged this compound to synthesize molecules with enhanced pharmacokinetic profiles, which is crucial for drug development.

One of the most compelling aspects of 4-(Trifluoromethyl)benzonitrile is its versatility in synthetic transformations. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the benzene ring can undergo various electrophilic or nucleophilic aromatic substitutions. These reactions make it an indispensable tool for chemists aiming to construct complex molecular architectures.

Recent studies have highlighted the utility of 4-(Trifluoromethyl)benzonitrile in the development of anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promising activity against certain cancer cell lines by inhibiting key signaling pathways. The trifluoromethyl group's influence on molecular interactions has been instrumental in optimizing these bioactivities.

The agrochemical industry also benefits from 4-(Trifluoromethyl)benzonitrile, where it serves as a precursor in synthesizing pesticides and herbicides. Its structural features contribute to the efficacy of these compounds by enhancing their stability and bioavailability. This dual application underscores the compound's broad utility across different sectors of chemical research and industry.

From a material science perspective, 4-(Trifluoromethyl)benzonitrile has been explored in the synthesis of advanced materials with unique properties. Its incorporation into polymers and coatings improves thermal stability and chemical resistance, making it valuable for high-performance applications.

The synthesis of 4-(Trifluoromethyl)benzonitrile typically involves the reaction of trifluoroacetonitrile with benzene derivatives under controlled conditions. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to this compound, aligning with global efforts toward sustainable chemistry.

Future research directions may focus on expanding the applications of 4-(Trifluoromethyl)benzonitrile by exploring novel synthetic methodologies and uncovering new biological activities. Its continued relevance in pharmaceuticals and agrochemicals ensures that this compound will remain a cornerstone of organic synthesis for years to come.

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